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Compound of Interest

Compound Name: MQAE

Cat. No.: B1676811

Introduction

N-(Ethoxycarbonylmethyl)-6-methoxyquinolinium bromide (MQAE) is a fluorescent indicator
widely used for measuring intracellular chloride concentration ([CI~]i).[1][2] Its fluorescence is
dynamically quenched by chloride ions through a process of collisional quenching.[3] This
means that as the intracellular chloride concentration increases, MQAE fluorescence intensity
decreases. This property makes MQAE a valuable tool for studying chloride homeostasis,
which is crucial for neuronal functions such as synaptic inhibition mediated by GABA-A
receptors.[4][5] MQAE is membrane-permeable, allowing for straightforward loading into cells
within acute brain slices.[6][7] It can be used with various imaging modalities, including
epifluorescence, confocal microscopy, and two-photon microscopy.[8][9] Two-photon excitation,
in particular, offers advantages by reducing phototoxicity and photobleaching, enabling
prolonged and stable recordings from neuronal somata and dendrites.[4][6]

This document provides detailed protocols for preparing acute brain slices, loading them with
MQAE, performing fluorescence imaging, and calibrating the signal to determine absolute
intracellular chloride concentrations.

Quantitative Data Summary

The following tables summarize the key properties of MQAE and the compositions of the
necessary solutions for the experiments.

Table 1: Properties of MQAE Chloride Indicator
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Property Value Reference

) N-(Ethoxycarbonylmethyl)-6-
Full Chemical Name o ) [10]
methoxyquinolinium bromide

Molecular Weight 326.2 g/mol [2]

Excitation Wavelength ~350 nm [10]
Emission Wavelength ~460 nm [10]
Cell Permeability Membrane Permeant [10]

Highly variable; ~200 M1 (in
Stern-Volmer Constant (Ksv) ] o [4][10]
vitro), 2-40 M~1 (in situ)

Solvent for Stock Dimethyl sulfoxide (DMSO) [1]

Table 2: Composition of Artificial Cerebrospinal Fluid (aCSF) and Other Solutions
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Solution Type Component Concentration (mM)
NMDG-HEPES Slicing

ACSF[L1] NMDG 92
KCI 2.5

NaHz2POa4 1.25

NaHCOs 30

HEPES 20

Glucose 25

Thiourea 2

Na-ascorbate 5

Na-pyruvate 3

CaClz2-2H20 0.5

MgSQa-7H20 10

Standard Recording aCSF[12] NacCl 125
KCI 2.5

NaHCOs3 26

NaH2PO4 1.25

Glucose 25

CaClz 2

MgCl2 1

Chloride Calibration

0 mM CI- Buffer

Buffers[13]

NaNOs 10
KNOs 105
Ca(NOs)2 1.0
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Mg(NOs)2 1.0
CsNOs 8.5
Glucose 5.0
HEPES 10

100 mM CI- Buffer

NaNOs3 10

KCI 100
KNOs3 5.0
Ca(NOs)2 1.0
Mg(NOs)2 1.0
CsNOs 8.5
Glucose 5.0
HEPES 10

Note: All aCSF solutions must be continuously bubbled with carbogen (95% 02/5% CO3) to
ensure proper oxygenation and maintain a pH of 7.3-7.4.[11]

Experimental Protocols
Protocol 1: Preparation of Acute Brain Slices

This protocol is adapted from the NMDG protective recovery method, which enhances neuronal
viability.[11]

Materials:
 NMDG-HEPES Slicing aCSF, chilled to 2-4°C
o Standard Recording aCSF

e Vibrating microtome (vibratome)
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Dissection tools

Recovery chamber

Procedure:

Anesthetize the animal (e.g., mouse or rat) according to approved institutional protocols.
Perform transcardial perfusion with ice-cold, carbogenated NMDG-HEPES aCSF.

Rapidly decapitate the animal and extract the brain, immediately submerging it in the ice-
cold NMDG-HEPES aCSF.

Mount the brain onto the vibratome specimen holder. The slicing chamber should be filled
with the same ice-cold NMDG-HEPES aCSF.

Cut slices to the desired thickness (typically 250-350 pm).[11]

Using a wide-bore pipette, carefully transfer the slices to a recovery chamber containing
NMDG-HEPES aCSF pre-warmed to 32-34°C and continuously bubbled with carbogen.

Allow slices to recover in this solution for 10-15 minutes.

After the initial recovery, transfer the slices to a holding chamber containing Standard
Recording aCSF at room temperature, continuously bubbled with carbogen, for at least 1
hour before proceeding with experiments.

Protocol 2: MQAE Loading in Brain Slices

This protocol describes the bath application method for loading cells with MQAE.

Materials:

MQAE powder

DMSO

Recovered brain slices in Standard Recording aCSF
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Procedure:

Prepare a stock solution of MQAE in DMSO. For example, a 100 mM stock can be prepared
for dilution.

In a small incubation chamber containing oxygenated Standard Recording aCSF, add MQAE
stock solution to achieve a final concentration of 0.5-5 mM. A concentration of 3.5 mM has
been shown to be effective.[14]

Fully submerge the recovered brain slices in the MQAE-containing aCSF.

Incubate the slices for 30-40 minutes at room temperature.[14] Ensure the solution remains
oxygenated throughout the incubation period.

After incubation, transfer the MQAE-loaded slices back to a holding chamber with fresh,
oxygenated Standard Recording aCSF to allow for de-esterification of the dye within the
cells. The slices are now ready for imaging.

Protocol 3: Fluorescence Imaging

Imaging can be performed using a standard epifluorescence, confocal, or two-photon

microscope. Two-photon microscopy is recommended for its reduced phototoxicity.[4][6]

Procedure:

Transfer a single MQAE-loaded brain slice to the imaging chamber on the microscope stage.

Continuously perfuse the slice with heated (30-32°C) and carbogenated Standard Recording
aCSF.

Locate the brain region of interest and identify healthy-looking cells.
Set the imaging parameters:
o For two-photon microscopy: Use an excitation wavelength of ~740-760 nm.

o For conventional microscopy: Use an excitation wavelength of ~350-360 nm and collect
emitted light around 460 nm.[10][13]
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e Acquire baseline fluorescence images. For dynamic experiments (e.g., measuring chloride
changes in response to GABA receptor activation), acquire images in a time-lapse series.

e Maintain stable laser power and detector settings throughout the experiment to ensure
fluorescence changes are due to [Cl~]i and not system drift.

Protocol 4: In Situ Calibration of MQAE Fluorescence

To convert fluorescence intensity values into absolute chloride concentrations, an in situ
calibration is required. This is achieved by using ionophores to equilibrate intracellular and
extracellular chloride concentrations.[15] The relationship between fluorescence (F) and [CIT] is
described by the Stern-Volmer equation: Fo/F = 1 + Ksv[CI~]i, where Fo is the fluorescence in
the absence of chloride and Ksv is the Stern-Volmer constant.[13]

Materials:
e Chloride calibration buffers with varying [CI~] (e.g., 0 mM, 20 mM, 50 mM, 100 mM).
» lonophore cocktail (e.g., 5 UM nigericin, 5 uM valinomycin, and 10 uM tributyltin).[4][13]

Procedure:

At the end of an experiment, perfuse the slice with the ionophore cocktail dissolved in the
first calibration buffer (e.g., 0 mM CI-).

o Allow 10-15 minutes for the intracellular and extracellular chloride concentrations to
equilibrate.

» Record the steady-state fluorescence intensity (this value represents Fo).

e Sequentially perfuse the slice with the remaining calibration buffers (e.g., 20, 50, 100 mM
Cl~), each containing the ionophore cocktail, recording the stable fluorescence at each
concentration.

e Plot Fo/F against the known [CI~] of the calibration buffers.

o Perform a linear regression on the data points. The slope of this line is the Stern-Volmer
constant (Ksv).[16]
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e Using the calculated Ksv and the measured Fo, you can now convert the experimental
fluorescence values (F) into absolute [CI-]i for your entire experiment.
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Caption: Experimental workflow for MQAE-based chloride measurements in acute brain slices.
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Caption: Principle of MQAE fluorescence quenching by chloride ions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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